Cetaben

カタログ番号 B1668413

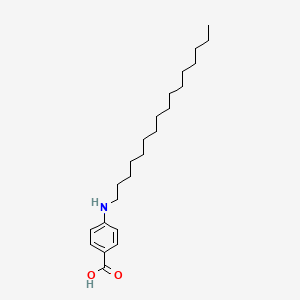

分子量: 361.6 g/mol

InChIキー: QXWKHSSBFQDQPR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04198522

Procedure details

p-Hexadecylaminobenzoic acid (2.0 g.) is dissolved in 20 ml. of dry tetrahydrofuran, and to this is added portionwise at room-temperature 0.5 g. of lithium aluminum hydride. The mixture is stirred at room temperature for 3 hours, and then is quenched with 10% aqueous ammonium chloride solution. The mixture is filtered, and the filtrate is evaporated in vacuo to provide a yellow solid. The residue is extracted several times with methylene chloride and the extracts are evaporated in vacuo to give a white solid. Recrystallization from hexane gave the product of the Example, m.p. 74°-75° C. Replacement of p-hexadecylaminobenzoic acid with p-octylaminobenzoic acid, p-nonylaminobenzoic acid, p-decylaminobenzoic acid, p-undecylaminobenzoic acid, p-dodecylaminobenzoic acid, p-tridecylaminobenzoic acid, p-(14-methylpentadecyl)aminobenzoic acid, p-pentadecylaminobenzoic acid, p-heptadecylaminobenzoic acid, p-octadecylaminobenzoic acid, and nondecylaminobenzoic acid provide respectively, p-octylaminobenzyl alcohol, p-nonylaminobenzyl alcohol, p-decylaminobenzyl alcohol, p-undecylaminobenzyl alcohol, p-dodecylaminobenzyl alcohol, p-tridecylaminobenzyl alcohol, p-pentadecylaminobenzyl alcohol, p-(14-methylpentadecyl)aminobenzyl alcohol, p-heptadecylaminobenzyl alcohol, p-octadecylaminobenzyl alcohol and p-nonadecylaminobenzyl alcohol.

Name

p-octylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

p-octadecylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

p-nonadecylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

p-nonylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

p-decylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

p-undecylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

p-dodecylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

p-tridecylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

p-pentadecylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

p-(14-methylpentadecyl)aminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

p-heptadecylaminobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:18](NC1C=CC(CO)=CC=1)[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]C.C(NC1C=CC(C[OH:52])=CC=1)CCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCCCC.CC(C)CCCCCCCCCCCCCNC1C=CC(CO)=CC=1.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCCCCCCC.C(NC1C=CC(CO)=CC=1)CCCCCCCCCCCCCCCCCC>>[CH2:1]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([OH:52])=[O:15])=[CH:16][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]

|

Inputs

Step One

|

Name

|

p-octylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)NC1=CC=C(CO)C=C1

|

Step Two

|

Name

|

p-octadecylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)NC1=CC=C(CO)C=C1

|

Step Three

|

Name

|

p-nonadecylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCCC)NC1=CC=C(CO)C=C1

|

Step Four

|

Name

|

p-nonylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCC)NC1=CC=C(CO)C=C1

|

Step Five

|

Name

|

p-decylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCC)NC1=CC=C(CO)C=C1

|

Step Six

|

Name

|

p-undecylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCC)NC1=CC=C(CO)C=C1

|

Step Seven

|

Name

|

p-dodecylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)NC1=CC=C(CO)C=C1

|

Step Eight

|

Name

|

p-tridecylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCC)NC1=CC=C(CO)C=C1

|

Step Nine

|

Name

|

p-pentadecylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCC)NC1=CC=C(CO)C=C1

|

Step Ten

|

Name

|

p-(14-methylpentadecyl)aminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCCCCCCCCCCCCNC1=CC=C(CO)C=C1)C

|

Step Eleven

|

Name

|

p-heptadecylaminobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCC)NC1=CC=C(CO)C=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCCCCCCCCCCCC)NC1=CC=C(C(=O)O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |